4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carboxamide
Overview
Description
4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carboxamide is a useful research compound. Its molecular formula is C14H12N2O4S2 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the 1,2,4-benzothiadiazine-1,1-dioxide scaffold, which has been associated with a variety of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . .
Mode of Action
Given the diverse range of activities associated with the 1,2,4-benzothiadiazine-1,1-dioxide scaffold, it is likely that the compound interacts with its targets in a manner that alters their function, leading to downstream effects
Biochemical Pathways
The 1,2,4-benzothiadiazine-1,1-dioxide scaffold has been associated with a variety of pharmacological activities, suggesting that it may interact with multiple pathways
Result of Action
Given the diverse range of activities associated with the 1,2,4-benzothiadiazine-1,1-dioxide scaffold, it is likely that the compound induces a variety of effects at the molecular and cellular levels
Biochemical Analysis
Biochemical Properties
4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2λ⁶-thieno[3,2-c][1,2]thiazine-3-carboxamide plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been shown to interact with cyclooxygenase (COX) enzymes, inhibiting their activity and thereby reducing the synthesis of prostaglandins, which are mediators of inflammation and pain . Additionally, this compound may interact with other biomolecules, such as nuclear factor-kappa B (NF-κB), modulating its activity and influencing inflammatory responses .
Cellular Effects
The effects of 4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2λ⁶-thieno[3,2-c][1,2]thiazine-3-carboxamide on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and pain. By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory cytokines and mediators . Furthermore, it affects gene expression by modulating transcription factors such as NF-κB, leading to altered expression of genes involved in inflammation and immune responses . The compound also impacts cellular metabolism by reducing the metabolic flux through pathways associated with inflammation .
Molecular Mechanism
At the molecular level, 4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2λ⁶-thieno[3,2-c][1,2]thiazine-3-carboxamide exerts its effects through several mechanisms. It binds to the active site of COX enzymes, inhibiting their catalytic activity and preventing the conversion of arachidonic acid to prostaglandins . This inhibition is crucial for its anti-inflammatory and analgesic effects. Additionally, the compound interacts with NF-κB, inhibiting its translocation to the nucleus and subsequent activation of pro-inflammatory genes . These molecular interactions highlight the compound’s potential as a therapeutic agent for inflammatory conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2λ⁶-thieno[3,2-c][1,2]thiazine-3-carboxamide have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its anti-inflammatory and analgesic effects, with no significant loss of potency .
Dosage Effects in Animal Models
The effects of 4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2λ⁶-thieno[3,2-c][1,2]thiazine-3-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, some toxic effects have been observed, including gastrointestinal irritation and liver toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize adverse effects while maximizing efficacy .
Metabolic Pathways
4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2λ⁶-thieno[3,2-c][1,2]thiazine-3-carboxamide is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some biological activity or be further processed for excretion . The compound’s metabolism can influence its overall efficacy and safety profile, making it essential to understand these pathways for optimal therapeutic use .
Transport and Distribution
Within cells and tissues, 4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2λ⁶-thieno[3,2-c][1,2]thiazine-3-carboxamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as inflamed tissues, where it exerts its therapeutic effects . The compound’s distribution is influenced by its physicochemical properties, including solubility and affinity for transport proteins .
Subcellular Localization
The subcellular localization of 4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2λ⁶-thieno[3,2-c][1,2]thiazine-3-carboxamide is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with COX enzymes and other cytoplasmic proteins . Additionally, it may be transported to the nucleus, where it modulates the activity of transcription factors such as NF-κB . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its sites of action .
Properties
IUPAC Name |
4-hydroxy-1-methyl-2,2-dioxo-N-phenylthieno[3,2-c]thiazine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S2/c1-16-10-7-8-21-12(10)11(17)13(22(16,19)20)14(18)15-9-5-3-2-4-6-9/h2-8,17H,1H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYZHWNPROLRPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=C(S1(=O)=O)C(=O)NC3=CC=CC=C3)O)SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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